molecular formula C11H11ClFNO B11759269 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol

Cat. No.: B11759269
M. Wt: 227.66 g/mol
InChI Key: MNAJLZIGBBCQJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol involves multiple steps, starting with the preparation of fluoropyridine intermediates. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by further reactions to introduce the allyl and prop-2-en-1-ol groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, but with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol is unique due to the combination of its allyl, chloro, and fluoropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

1-(2-chloro-3-fluoro-5-prop-2-enylpyridin-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H11ClFNO/c1-3-5-7-6-14-11(12)10(13)9(7)8(15)4-2/h3-4,6,8,15H,1-2,5H2

InChI Key

MNAJLZIGBBCQJN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=C(C(=C1C(C=C)O)F)Cl

Origin of Product

United States

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